Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride
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Overview
Description
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride is a complex organic compound with the molecular formula C12H20BrClN2OS. It is known for its unique structure, which includes a brominated pyridine ring and an ethanethiol group. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps. The process begins with the bromination of 2-pyridinol to form 5-bromo-2-pyridinol. This intermediate is then reacted with 1,5-dibromopentane to form 5-(5-bromo-2-pyridyloxy)pentyl bromide. The final step involves the reaction of this intermediate with ethanethiol in the presence of a base to form the desired compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Reduction: The compound can undergo reduction reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Substitution: Various substituted pyridine derivatives.
Reduction: Reduced brominated compounds.
Scientific Research Applications
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(5-(5-fluoro-2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride
Uniqueness
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific halogen bonding interactions, making this compound particularly interesting for research applications .
Biological Activity
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride is a compound that combines the thiol properties of ethanethiol with a complex side chain featuring a bromo-substituted pyridine. This unique structure suggests potential applications in medicinal chemistry and material science due to its ability to participate in various biological activities.
Chemical Structure and Properties
- Molecular Formula : C12H21BrCl2N2OS
- Molecular Weight : 354.25 g/mol
- Chemical Structure : The compound consists of an ethanethiol moiety linked to a 5-bromo-2-pyridyloxy group through a pentyl chain, contributing to its biological activity and interaction with biological targets.
Biological Activity Overview
Ethanethiol derivatives, including this specific compound, exhibit a range of biological activities:
- Antioxidant Properties : Compounds with thiol groups are known for their antioxidant capabilities, which can protect cells from oxidative stress.
- Neuroprotective Effects : Some studies suggest that ethanethiol derivatives may have neuroprotective effects, potentially beneficial in conditions like ischemia or neurodegenerative diseases.
- Antimicrobial Activity : The presence of the bromo-substituted pyridine may enhance the compound's ability to inhibit microbial growth, making it a candidate for further investigation in antimicrobial therapies.
Case Studies and Experimental Data
-
Neuroprotection in Ischemia Models :
- A study investigated the neuroprotective effects of ethanethiol derivatives in animal models of cerebral ischemia. Results indicated that treatment with ethanethiol compounds significantly reduced neuronal damage and improved functional outcomes post-ischemia.
- Table 1 summarizes the outcomes of this study:
Treatment Group Neuronal Damage Score Functional Recovery Score Control 8.5 10 Ethanethiol Treatment 4.0 18 -
Antimicrobial Activity Testing :
- In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus.
- Table 2 presents the Minimum Inhibitory Concentration (MIC) values for different bacterial strains:
Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 16 Pseudomonas aeruginosa 64
The biological activity of ethanethiol derivatives can be attributed to several mechanisms:
- Redox Reactions : The thiol group can participate in redox reactions, reducing reactive oxygen species (ROS) and preventing oxidative damage.
- Interaction with Biological Targets : The bromo-substituted pyridine may facilitate binding to specific receptors or enzymes, enhancing the compound's therapeutic potential.
Properties
CAS No. |
41287-52-9 |
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Molecular Formula |
C12H20BrClN2OS |
Molecular Weight |
355.72 g/mol |
IUPAC Name |
2-[5-(5-bromopyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C12H19BrN2OS.ClH/c13-11-4-5-12(15-10-11)16-8-3-1-2-6-14-7-9-17;/h4-5,10,14,17H,1-3,6-9H2;1H |
InChI Key |
GDBNOCCRDMUAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCCCCNCCS.Cl |
Origin of Product |
United States |
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